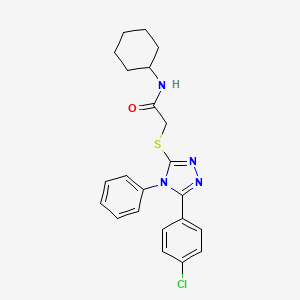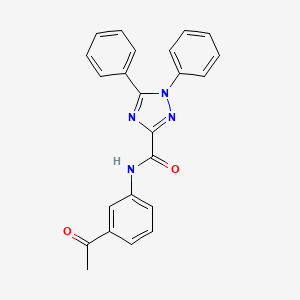
2-(2-(4-Bromophenyl)acetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-350732 is a dual inhibitor of the c-Jun N-terminal kinase, a protein kinase involved in regulating various cellular processes such as inflammation, apoptosis, and cell differentiation . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases associated with these cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-350732 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by suppliers such as Aladdin Scientific .
Industrial Production Methods
Industrial production of WAY-350732 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Specific details about the industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
WAY-350732 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
WAY-350732 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Jun N-terminal kinase and its effects on various chemical reactions.
Biology: Employed in research to understand the role of c-Jun N-terminal kinase in cellular processes such as inflammation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinase.
Mechanism of Action
WAY-350732 exerts its effects by inhibiting the activity of c-Jun N-terminal kinase. This inhibition disrupts the signaling pathways regulated by this kinase, leading to alterations in cellular processes such as inflammation, apoptosis, and cell differentiation. The molecular targets and pathways involved include the c-Jun N-terminal kinase signaling pathway and its downstream effectors .
Comparison with Similar Compounds
Similar Compounds
SP600125: Another inhibitor of c-Jun N-terminal kinase, used in similar research applications.
JNK-IN-8: A selective inhibitor of c-Jun N-terminal kinase, known for its high specificity and potency.
Uniqueness of WAY-350732
WAY-350732 is unique due to its dual inhibitory activity on c-Jun N-terminal kinase, making it a valuable tool for studying the combined effects of inhibiting this kinase on various cellular processes. Its specific chemical structure and properties also contribute to its distinctiveness compared to other inhibitors.
Properties
Molecular Formula |
C13H11BrN2O2S |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
InChI Key |
KLTMLZARACKAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806325.png)
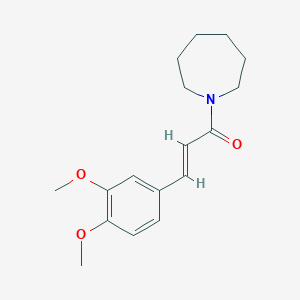
![methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806330.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
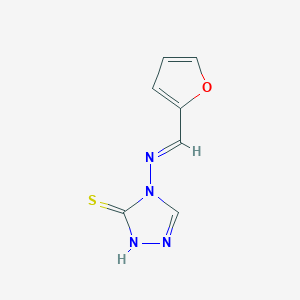
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B10806343.png)
![N'-[(2-chloroquinolin-3-yl) methylene]isonicotinohydrazide](/img/structure/B10806349.png)
![N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}oxolane-2-carboxamide](/img/structure/B10806360.png)
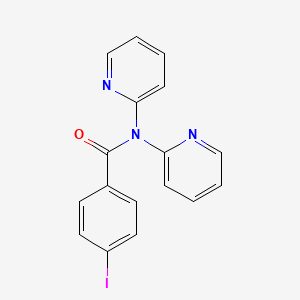
![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)
![3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone](/img/structure/B10806378.png)
